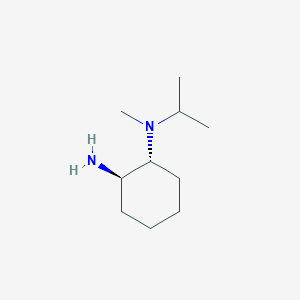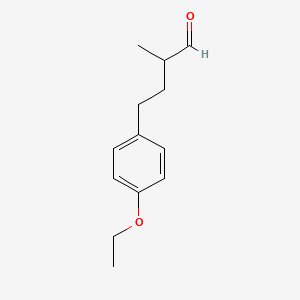
4-(4-Ethoxyphenyl)-2-methylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-Ethoxyphényl)-2-méthylbutanal est un composé organique qui appartient à la classe des aldéhydes aromatiques. Il se caractérise par la présence d'un groupe éthoxy lié à un cycle phényle, qui est ensuite relié à une chaîne butanal.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(4-Ethoxyphényl)-2-méthylbutanal peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique l'alkylation de Friedel-Crafts du 4-éthoxybenzène avec le 2-méthylbutanal en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl3). La réaction se produit généralement dans des conditions anhydres et nécessite un contrôle précis de la température et du temps de réaction pour garantir un rendement élevé et la pureté du produit.
Méthodes de production industrielle
Dans un contexte industriel, la production du 4-(4-Ethoxyphényl)-2-méthylbutanal peut impliquer des procédés à flux continu pour améliorer l'efficacité et la scalabilité. L'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction peuvent conduire à une production constante du composé avec un minimum d'impuretés.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-Ethoxyphényl)-2-méthylbutanal subit diverses réactions chimiques, notamment:
Oxydation: Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant en utilisant des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction: Le groupe aldéhyde peut être réduit en l'alcool correspondant en utilisant des agents réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution: Le groupe éthoxy sur le cycle phényle peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation: KMnO4 en conditions acides ou neutres, CrO3 en conditions acides.
Réduction: NaBH4 dans le méthanol ou l'éthanol, LiAlH4 dans l'éther sec.
Substitution: Des nucléophiles tels que les halogénures, les amines ou les thiols en conditions basiques ou acides.
Principaux produits formés
Oxydation: Acide 4-(4-Ethoxyphényl)-2-méthylbutanoïque.
Réduction: 4-(4-Ethoxyphényl)-2-méthylbutanol.
Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 4-(4-Ethoxyphényl)-2-méthylbutanal a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et comme matière première pour la préparation de divers dérivés.
Biologie: Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine: Exploré pour ses effets thérapeutiques potentiels et comme composé principal dans la découverte de médicaments.
Industrie: Utilisé dans la production de parfums, d'arômes et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 4-(4-Ethoxyphényl)-2-méthylbutanal implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles dans les molécules biologiques, conduisant à divers effets biochimiques. Le groupe éthoxy et le cycle phényle peuvent également contribuer à son activité globale en influençant son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
4-(4-Ethoxyphenyl)-2-methylbutanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Ethoxyphenyl)-2-methylbutanal involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethoxy group and phenyl ring may also contribute to its overall activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(4-Méthoxyphényl)-2-méthylbutanal: Structure similaire mais avec un groupe méthoxy au lieu d'un groupe éthoxy.
4-(4-Hydroxyphényl)-2-méthylbutanal: Contient un groupe hydroxyle au lieu d'un groupe éthoxy.
4-(4-Chlorophényl)-2-méthylbutanal: Contient un groupe chloro au lieu d'un groupe éthoxy.
Unicité
Le 4-(4-Ethoxyphényl)-2-méthylbutanal est unique en raison de la présence du groupe éthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurale peut conférer des propriétés distinctes par rapport à ses analogues, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
203640-38-4 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)-2-methylbutanal |
InChI |
InChI=1S/C13H18O2/c1-3-15-13-8-6-12(7-9-13)5-4-11(2)10-14/h6-11H,3-5H2,1-2H3 |
Clé InChI |
SANFDYKKEKXTTR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CCC(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


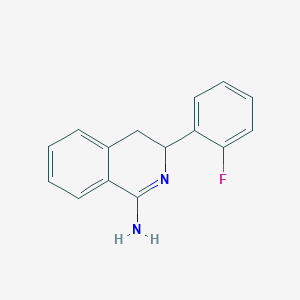
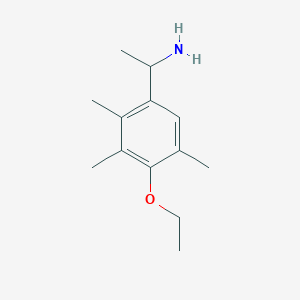

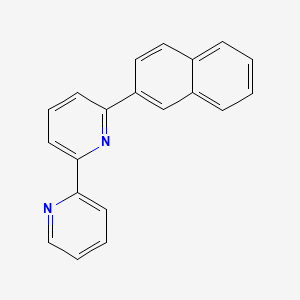
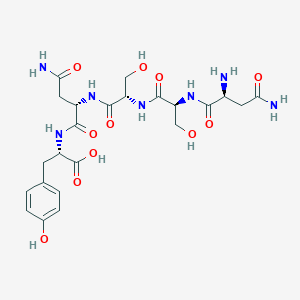
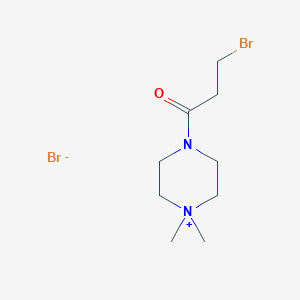

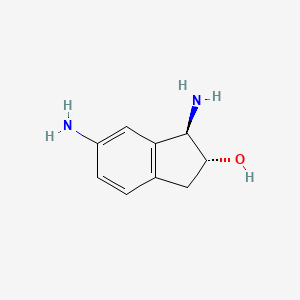
![3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B12578677.png)

![3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B12578706.png)
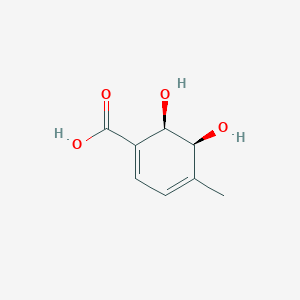
![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)
